molecular formula C19H12N2 B14433533 13H-Benzo(h)pyrido(2,3-a)carbazole CAS No. 77976-32-0

13H-Benzo(h)pyrido(2,3-a)carbazole

Cat. No.: B14433533
CAS No.: 77976-32-0
M. Wt: 268.3 g/mol
InChI Key: CEKDJONZCQXCTJ-UHFFFAOYSA-N
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Description

13H-Benzo(h)pyrido(2,3-a)carbazole is an aromatic heterocyclic compound with a complex structure consisting of multiple fused rings. It contains 19 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benzo(h)pyrido(2,3-a)carbazole typically involves multi-step organic reactions. One common method is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the compound’s concentration in the anthracene distillate during coal tar distillation .

Chemical Reactions Analysis

Types of Reactions: 13H-Benzo(h)pyrido(2,3-a)carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the aromatic rings.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and physical properties .

Scientific Research Applications

13H-Benzo(h)pyrido(2,3-a)carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13H-Benzo(h)pyrido(2,3-a)carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Properties

CAS No.

77976-32-0

Molecular Formula

C19H12N2

Molecular Weight

268.3 g/mol

IUPAC Name

12,15-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14(19),15,17,20-decaene

InChI

InChI=1S/C19H12N2/c1-2-5-14-11-17-16(10-13(14)4-1)15-8-7-12-6-3-9-20-18(12)19(15)21-17/h1-11,21H

InChI Key

CEKDJONZCQXCTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C5=C(C=CC=N5)C=C4

Origin of Product

United States

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